(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

Catalog No.
S15667634
CAS No.
M.F
C19H22N2O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoa...

Product Name

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

IUPAC Name

2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3/b16-14-

InChI Key

QUQRXEJGSOVLHO-PEZBUJJGSA-N

Canonical SMILES

CC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N

Isomeric SMILES

C/C(=C/C(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)/N

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is an organic compound characterized by its unique structure, which consists of a benzyl group attached to a phenylamino moiety and an amino acid derivative. This compound belongs to a class of molecules known for their potential pharmacological properties. The structure can be depicted as follows:

  • Core Structure: The compound features a 3-aminobut-2-enoate backbone, which is essential for its biological activity.
  • Functional Groups: The presence of the benzyl and phenyl groups contributes to its lipophilicity, potentially influencing its interaction with biological targets.

The chemical reactivity of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate can be analyzed through various biochemical pathways. Key reactions include:

  • Esterification: The carboxylic acid group in the 3-aminobut-2-enoate can react with alcohols to form esters, which are significant in drug formulation.
  • Hydrolysis: In aqueous environments, the ester bond may undergo hydrolysis, leading to the release of the corresponding alcohol and carboxylic acid.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.

These reactions underscore the compound's versatility in synthetic and biological contexts.

Research indicates that compounds similar to (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate exhibit various biological activities, including:

  • Anticancer Properties: Many derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways.
  • Anti-inflammatory Effects: Compounds from this class may inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
  • Neuroprotective Effects: Some studies suggest that these compounds could protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease treatments.

The exact mechanisms of action are often linked to their ability to interact with specific receptors or enzymes involved in these pathways.

The synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate typically involves several key steps:

  • Formation of the Amino Acid Backbone: Starting from commercially available amino acids, the synthesis may involve coupling reactions with appropriate protecting groups to facilitate subsequent steps.
  • Introduction of the Benzyl Group: This can be achieved through nucleophilic substitution reactions where a benzyl halide reacts with an amine derivative.
  • Final Esterification: The final step often involves esterification between the amino acid derivative and an alcohol under acidic or basic conditions.

These methods highlight the importance of strategic planning in synthetic organic chemistry to achieve desired compounds efficiently.

(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases such as cancer and inflammatory disorders.
  • Biochemical Research: It can serve as a tool compound for studying enzyme interactions and cellular signaling pathways.
  • Agricultural Chemistry: Investigating its properties may lead to applications in developing agrochemicals that target pests or diseases in crops.

Interaction studies are critical for understanding how (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate interacts with biological systems:

  • Binding Affinity Studies: These studies evaluate how well the compound binds to specific receptors or enzymes, providing insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how this compound enters cells can inform its bioavailability and efficacy as a therapeutic agent.
  • Toxicity Assessments: Evaluating potential cytotoxic effects on various cell lines helps determine safe dosage ranges for therapeutic applications.

These studies are essential for advancing this compound from laboratory research to clinical application.

Several compounds share structural similarities with (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, each exhibiting unique biological activities:

Compound NameStructural FeaturesNotable Activities
(Z)-N-Benzyl-N-(4-fluorophenyl)acetamideBenzyl and fluorophenyl groupsAnticancer activity
N-(Phenylmethyl)-N'-(4-methylphenyl)ureaUrea linkage with phenyl groupsAntidiabetic effects
(E)-N-benzylidene-N'-phenylethylenediamineAldehyde functionalityAntimicrobial properties

These comparisons illustrate how variations in functional groups and structural motifs can lead to distinct biological profiles while maintaining some commonality in chemical behavior.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

310.168127949 g/mol

Monoisotopic Mass

310.168127949 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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